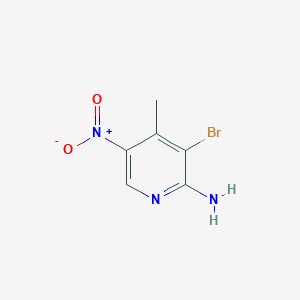

2-Amino-3-bromo-5-nitro-4-picoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

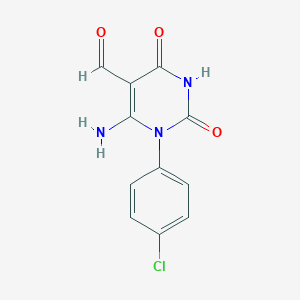

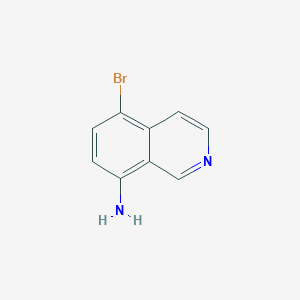

“2-Amino-3-bromo-5-nitro-4-picoline” is a chemical compound with the molecular formula C6H6BrN3O2 . It’s a precursor for a drug candidate in development .

Synthesis Analysis

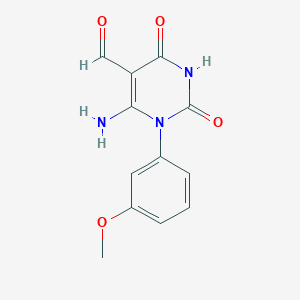

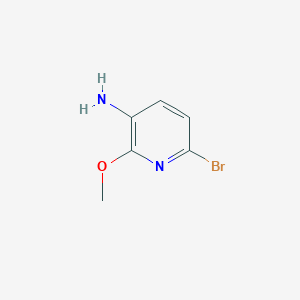

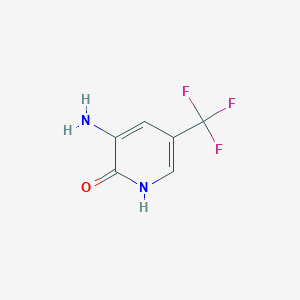

The synthesis of “2-Amino-3-bromo-5-nitro-4-picoline” involves the exploitation of the 2-nitramino functionality in 2-nitramino-4-picoline. This functionality serves not only as a protecting group but also as a directional handle to afford an efficient, atom-economic, and regioselective synthesis .Molecular Structure Analysis

The molecular structure of “2-Amino-3-bromo-5-nitro-4-picoline” is characterized by the presence of bromine, nitrogen, and oxygen atoms in its structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Amino-3-bromo-5-nitro-4-picoline” are complex and involve several steps. The process is characterized by regioselective pyridine synthesis via a 2-Nitramino-picoline intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-3-bromo-5-nitro-4-picoline” include a predicted boiling point of 306.9±37.0 °C and a predicted density of 1.593±0.06 g/cm3 .Aplicaciones Científicas De Investigación

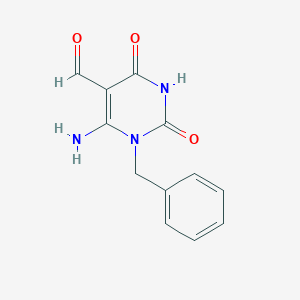

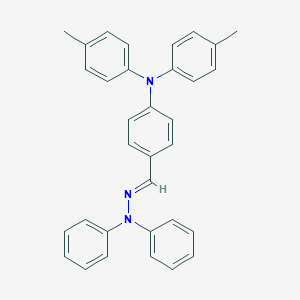

Regioselectivity in Bromination

The study on regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines contributes to understanding the mechanisms and regioselectivity of bromination in picolines. This research extends to unsymmetrical lutidines using N-bromosuccinimide, showing that nitrogen in the ring deactivates inductively, affecting bromination regioselectivity. This insight is vital for chemical synthesis involving brominated picoline derivatives, highlighting the influence of nitrogen's position on bromination outcomes Rajesh Thapa, Jordan D. Brown, T. Balestri, R. Taylor, 2014.

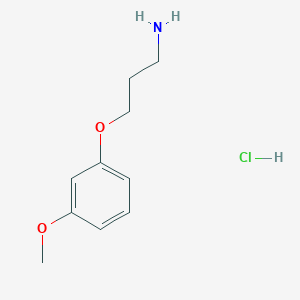

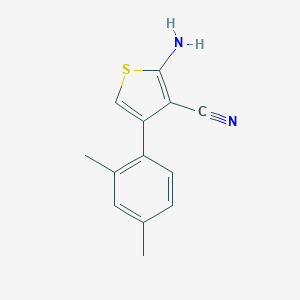

Oxazoline-Containing Ligands in Asymmetric Catalysis

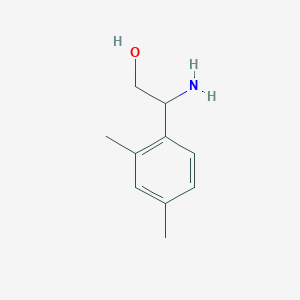

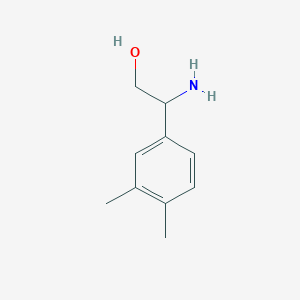

Compounds with a chiral oxazoline ring, derived from chiral amino alcohols like 2-Amino-3-bromo-5-nitro-4-picoline, are essential in asymmetric catalysis. Their versatility and success in metal-catalyzed transformations underline the chemical's significance in synthesizing enantioselective compounds, crucial for pharmaceuticals and agrochemicals production. This research demonstrates the broad applicability and success of oxazoline-containing ligands in homogeneous metal-catalyzed asymmetric synthesis G. Hargaden, P. Guiry, 2009.

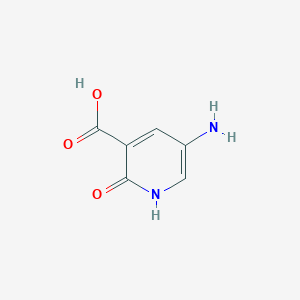

Degradation and Stability of Nitisinone

A study on the degradation processes of nitisinone, which shares structural similarities with 2-Amino-3-bromo-5-nitro-4-picoline, reveals insights into its stability under various conditions. This research is crucial for understanding the stability and degradation pathways of similar compounds, contributing to better pharmaceutical formulations and environmental impact assessments H. Barchańska, R. Rola, W. Szczepankiewicz, Marta Mrachacz, 2019.

Asymmetric Synthesis of α-Amino Acids

Investigations into asymmetric synthesis of α-amino acids via Michael addition reactions involving Ni(II)-complexes of amino acids showcase the significance of 2-Amino-3-bromo-5-nitro-4-picoline in medicinal chemistry. This synthesis route is crucial for developing novel, enantioselective α-amino acids, expanding the toolkit for drug development and synthesis of biologically active compounds J. L. Aceña, A. Sorochinsky, V. Soloshonok, 2014.

Analytical Methods for Antioxidant Activity

The development of analytical methods to determine antioxidant activity highlights the importance of compounds like 2-Amino-3-bromo-5-nitro-4-picoline in assessing the antioxidant capacity of various substances. This research is integral for food engineering, medicine, and pharmacy, contributing to the quality assessment and health benefits of food and pharmaceutical products I. Munteanu, C. Apetrei, 2021.

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-4-methyl-5-nitropyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVNKACVCVSAEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1[N+](=O)[O-])N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370303 |

Source

|

| Record name | 2-Amino-3-bromo-5-nitro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-bromo-5-nitro-4-picoline | |

CAS RN |

929976-32-9 |

Source

|

| Record name | 2-Amino-3-bromo-5-nitro-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)